molecular formula C14H12O B3350671 2-Methyl-5-phenylbenzaldehyde CAS No. 2928-45-2

2-Methyl-5-phenylbenzaldehyde

Cat. No. B3350671
CAS RN: 2928-45-2
M. Wt: 196.24 g/mol
InChI Key: YXSZBHZVJZQZLW-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylbenzaldehyde is a chemical compound with the CAS Number: 2928-45-2 . Its molecular weight is 196.25 . The IUPAC name for this compound is 4-methyl-[1,1’-biphenyl]-3-carbaldehyde . It is typically in liquid form .


Molecular Structure Analysis

The molecular formula of 2-Methyl-5-phenylbenzaldehyde is C14H12O . The structure includes a benzene ring (phenyl group) attached to a benzaldehyde group with a methyl group at the 2-position .


Physical And Chemical Properties Analysis

2-Methyl-5-phenylbenzaldehyde is a liquid at room temperature . Its molecular weight is 196.24 .

Safety and Hazards

The safety data sheet for 2-Methyl-5-phenylbenzaldehyde indicates that it is combustible and causes skin irritation . It is also harmful if inhaled . It is advised to handle this compound with appropriate protective equipment and to avoid release into the environment .

properties

IUPAC Name

2-methyl-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-7-8-13(9-14(11)10-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZBHZVJZQZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC(C)C[Al+]CC(C)C
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reactant
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Cc1ccc(-c2ccccc2)cc1C#N
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reactant
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reactant
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reactant
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 126 g (650 mmol) of 2-methyl-5-phenylbenzonitrile was dissolved in 700 ml of anhydrous toluene, and to the resulted solution was dropped 780 ml of a toluene solution of diisobutyl aluminum hydride (1.0 M solution; 780 mmol) at −10 to 0° C., and the mixture was stirred at room temperature overnight. To the reaction solution was dropped 25 ml of ethyl acetate, and this was poured into a mixture of 2.5 L of ice water and 270 ml of concentrated hydrochloric acid. After stirring at 70 to 75° C. for 1 hour, the mixture was cooled to room temperature, and separated. The organic layer was washed with water, saturated sodium bicarbonate solution, then, water, and concentrated to obtain 123 g of 2-methyl-5-phenylbenzaldehyde.
Name
2-methyl-5-phenylbenzonitrile
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
reactant
Reaction Step Three
Quantity
780 mmol
Type
reactant
Reaction Step Four
Quantity
780 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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